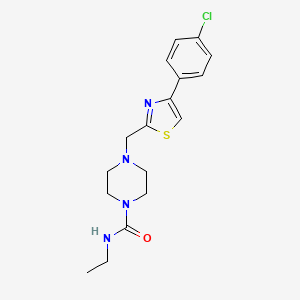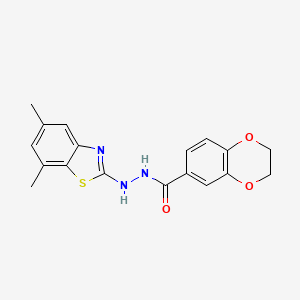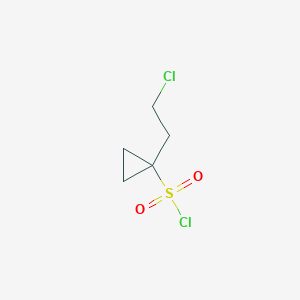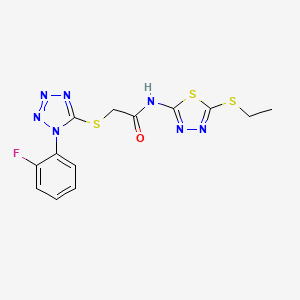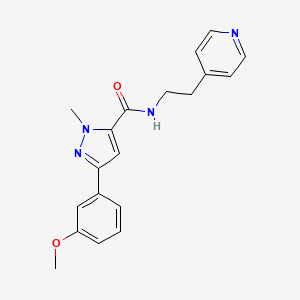
(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule with potential applications in various scientific fields. Its complex structure suggests it may exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves a multi-step organic synthesis process. Key steps may include:
The formation of 5-Chloro-6-hydroxypyridin-3-yl from appropriate precursors through chlorination and hydroxylation reactions.
The synthesis of the pyrrolidine moiety via cyclization reactions.
The coupling of the pyridinyl and pyrrolidine fragments through nucleophilic substitution or condensation reactions.
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, large-scale synthesis likely involves optimization of reaction conditions to increase yield and purity, use of catalysts to enhance reaction rates, and implementation of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: : Potential to introduce additional functional groups or modify existing ones.
Reduction: : Useful for altering the oxidation state of atoms within the molecule.
Substitution: : Reactions where atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
The products depend on reaction conditions, but they may include modified derivatives of the original compound, such as those with altered functional groups or new substituents.
Scientific Research Applications
Chemistry
Studying its reactivity to develop new synthetic methodologies.
Using it as a starting material or intermediate in complex organic syntheses.
Biology
Investigating potential biological activity, such as enzyme inhibition or receptor binding.
Exploring its use in biochemical assays or as a tool in molecular biology research.
Medicine
Assessing its therapeutic potential as a lead compound in drug discovery.
Evaluating its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry
Use in the manufacture of fine chemicals or specialty compounds.
Mechanism of Action
Mechanism
The exact mechanism of action may vary depending on the specific application and biological target
Molecular Targets and Pathways
Enzymes: : Potential to inhibit or modulate enzymatic activity, affecting metabolic or signaling pathways.
Receptors: : Binding to cell surface or intracellular receptors, influencing cellular responses.
Comparison with Similar Compounds
Unique Features
This compound's unique structural elements, such as the combination of pyridinyl, pyrrolidinyl, and pyrimidinyl fragments, may confer distinct chemical and biological properties compared to similar compounds.
Similar Compounds
(5-Chloro-6-hydroxy-2-pyridinyl)(3-(6-fluoro-4-pyrimidinyl)oxy)pyrrolidin-1-yl)methanone: : Similar in core structure, with variations in substituents.
(6-Ethyl-5-fluoro-2-pyrimidinyl)(3-(4-pyridinyl)oxy)pyrrolidin-1-yl)methanone: : Shares the pyrimidinyl and pyrrolidinyl moieties but differs in the pyridinyl fragment.
Happy to dive deeper into any specific section or topic.
Properties
IUPAC Name |
3-chloro-5-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O3/c1-2-12-13(18)15(21-8-20-12)25-10-3-4-22(7-10)16(24)9-5-11(17)14(23)19-6-9/h5-6,8,10H,2-4,7H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUXBZMPTQAJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CNC(=O)C(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2964128.png)
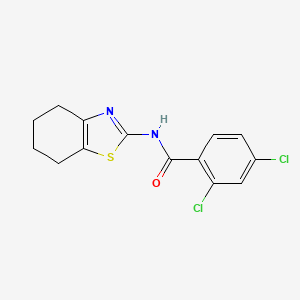
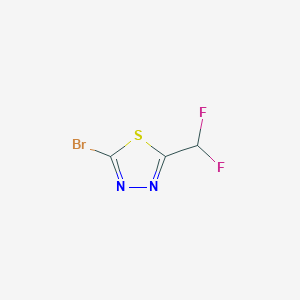
![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B2964133.png)
![4-[4-(4-Methoxyphenyl)-2-(3-pyridinyl)-1,3-thiazol-5-yl]phenyl methyl ether](/img/structure/B2964135.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2964137.png)
![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2964138.png)
![N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2964139.png)
![4-(tert-butyl)-N-(3-(3-(4-morpholinophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2964140.png)
